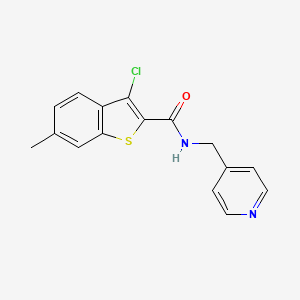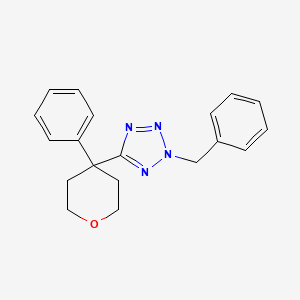
2-benzyl-5-(4-phenyltetrahydro-2H-pyran-4-yl)-2H-tetrazole
説明
2-benzyl-5-(4-phenyltetrahydro-2H-pyran-4-yl)-2H-tetrazole, also known as BPTT, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in various fields of science. BPTT is a heterocyclic compound that contains a tetrazole ring and a pyran ring, which makes it a unique molecule with diverse properties.
科学的研究の応用
Photonic and Electronic Device Applications
A study by Kumbar et al. (2018) on novel coumarin pyrazoline moieties combined with tetrazoles highlighted their potential in photonic and electronic devices. The tetrazole derivatives exhibited interesting photophysical properties, with their spectroscopic properties analyzed in various solvents. The study indicated that these compounds could play a significant role in the development of new materials for photonic and electronic applications (Kumbar et al., 2018).
Chemical Reactions and Synthesis
Research by Kang and Kim (1999) focused on the removal of the benzotriazole moiety from tetrahydro-2H-pyrans, including those similar to 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole. This study provided insights into the chemical behavior and potential reactions involving tetrazoles, which can be crucial for synthetic chemistry (Kang & Kim, 1999).
Biological Activity and Drug Development
Dhevaraj et al. (2019) synthesized multi-heterocyclic antibacterial drugs using tetrazole-containing pyrazoles. The study explored their antibacterial properties and highlighted the potential of tetrazole derivatives in the development of new antibacterial agents. This indicates a possible application of this compound in medical research and drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Liquid Crystal Research
Muhammad Tariq et al. (2013) reported on new tetrazole liquid crystals, demonstrating the potential of tetrazole derivatives in liquid crystal technology. The study's focus on the mesogenic behavior of these compounds underlines their significance in advanced material sciences, possibly including the this compound (Muhammad Tariq et al., 2013).
Metabotropic Glutamate Receptor Antagonism
A study by Huang et al. (2004) on tetrazole-pyridine derivatives as metabotropic glutamate receptor antagonists provides insight into the potential neurological applications of tetrazole compounds. This suggests the potential of this compound in neuropharmacology and as a tool in neurological studies (Huang et al., 2004).
Coordination Compounds and Luminescent Properties
Research by Shen et al. (2016) involved the synthesis of gadolinium coordination compounds derived from various tetrazole-containing carboxylic acids. The study highlighted the luminescent properties of these compounds, suggesting potential applications in materials science and possibly in imaging technologies (Shen et al., 2016).
特性
IUPAC Name |
2-benzyl-5-(4-phenyloxan-4-yl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)15-23-21-18(20-22-23)19(11-13-24-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISPZILHNQFEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)
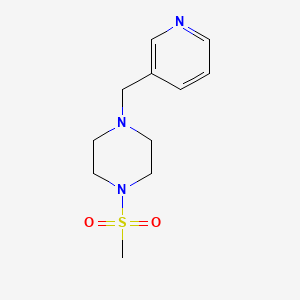
![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)
![4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)
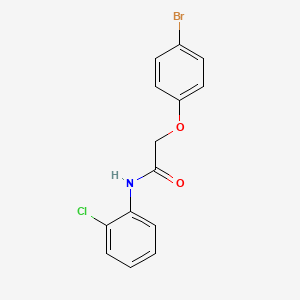
![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)
![5-(2-chlorophenyl)-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5585013.png)
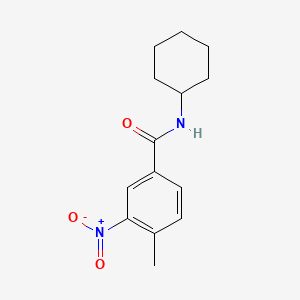
![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine](/img/structure/B5585020.png)
![5-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5585040.png)
![8-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5585055.png)
